![molecular formula C23H22FN5O2 B2469049 N-(2-(5-(2-fluorobencil)-4-oxo-4,5-dihidro-1H-pirazolo[3,4-d]pirimidin-1-il)etil)-3-fenilpropanamida CAS No. 922010-21-7](/img/structure/B2469049.png)
N-(2-(5-(2-fluorobencil)-4-oxo-4,5-dihidro-1H-pirazolo[3,4-d]pirimidin-1-il)etil)-3-fenilpropanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C23H22FN5O2 and its molecular weight is 419.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol se han investigado por su potencial antiviral. Cabe destacar que N-(2-(5-(2-fluorobencil)-4-oxo-4,5-dihidro-1H-pirazolo[3,4-d]pirimidin-1-il)etil)-3-fenilpropanamida muestra actividad inhibitoria contra el virus de la influenza A. El compuesto 6-amino-4-isobutoxi-1H-indol-2-carboxilato de metilo demostró una IC50 de 7,53 μmol/L y un alto índice de selectividad (SI) de 17,1 contra el virus CoxB3 .
Propiedades antiinflamatorias y analgésicas
Ciertos derivados del indol exhiben actividades antiinflamatorias y analgésicas. Por ejemplo, los compuestos (S)-N-(1-(benzo[d]tiazol-2-ilamino)-3-(1H-indol-2-il)-1-oxopropan-2-il)-N-(4-nitrofenilsulfonil)benzamida y (S)-N-(benzo[d]tiazol-2-il)-1-(4-nitrofenilsulfonil)pirrolidina-2-carboxamida mostraron efectos prometedores. Estos derivados podrían explorarse más a fondo como posibles agentes terapéuticos .
Síntesis de radiotrazadores
El compuesto N-(4-[18F]fluorobencil)-2-(2-nitro-1H-imidazol-1-il)acetamida ([18F]FBNA) se sintetizó como radiotrazador. Se obtuvo con buenos rendimientos radioquímicos (47,4 ± 5,3%) y alta pureza radioquímica (>95%). Estos radiotrazadores juegan un papel crucial en la imagenología molecular y el diagnóstico .
Actividades antibacterianas y antifúngicas
Los derivados del indol se han evaluado por sus propiedades antimicrobianas. Se sintetizaron y probaron in vitro nuevos derivados funcionalizados que contienen moieties de pirazol. Estos compuestos exhibieron actividades antibacterianas y antifúngicas, lo que los convierte en posibles candidatos para el desarrollo de fármacos .
Mecanismo De Acción
Target of Action
The primary target of this compound is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that plays a crucial role in the production of nitric oxide, a neurotransmitter involved in various physiological and pathological processes. Inhibition of nNOS is an important therapeutic approach to target neurodegenerative disorders .
Mode of Action
This compound acts as a potent and selective inhibitor of nNOS . It binds to the active site of the enzyme, specifically to a hydrophobic pocket, which results in the inhibition of the enzyme’s activity . This inhibition prevents the synthesis of nitric oxide, thereby modulating the signaling pathways that are regulated by this neurotransmitter .
Biochemical Pathways
The inhibition of nNOS affects the nitric oxide signaling pathway. Nitric oxide is a key player in several biochemical pathways, including those involved in neurotransmission, vasodilation, and immune response. By inhibiting nNOS, this compound can modulate these pathways and their downstream effects .
Pharmacokinetics
The compound has been designed to have a more pharmacokinetically favorable structure, which includes a 2-imidazolylpyrimidine head . This design contributes to its good permeability and low efflux, suggesting potential oral bioavailability . Furthermore, even with heme-coordinating groups in the molecule, modifying other pharmacophoric fragments minimized undesirable inhibition of cytochrome P450s from human liver microsomes .
Result of Action
The result of the compound’s action is the selective inhibition of nNOS, leading to a decrease in the production of nitric oxide . This can have various effects at the molecular and cellular levels, depending on the specific physiological or pathological context. For instance, in the context of neurodegenerative disorders, the inhibition of nNOS can potentially alleviate neuronal damage and dysfunction .
Propiedades
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c24-20-9-5-4-8-18(20)15-28-16-26-22-19(23(28)31)14-27-29(22)13-12-25-21(30)11-10-17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWKYMWTIGTNCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
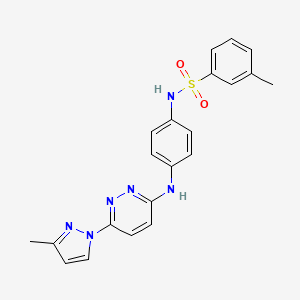
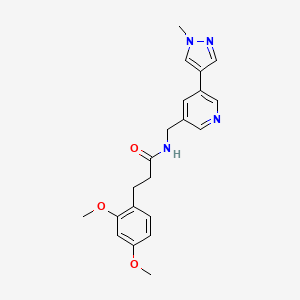
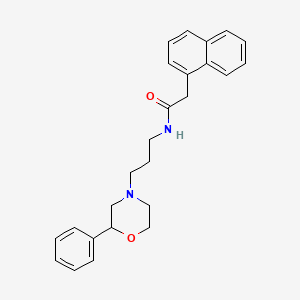
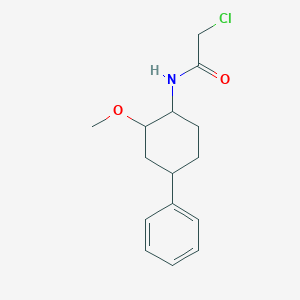
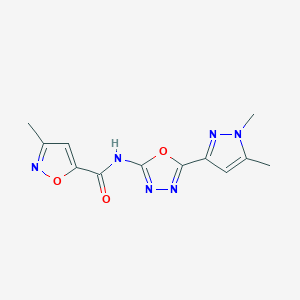
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2468976.png)
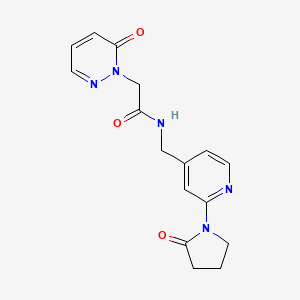
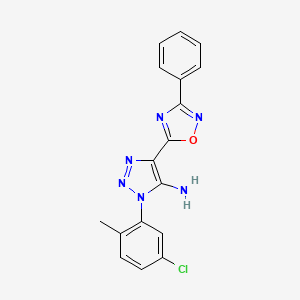
![3-[(4S)-1-[(furan-2-yl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2468982.png)
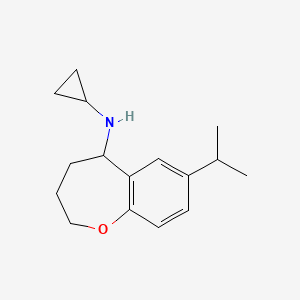
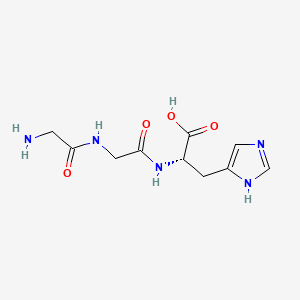
![N-{[1-(prop-2-enoyl)piperidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B2468987.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2468988.png)
![2-benzyl-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2468989.png)
